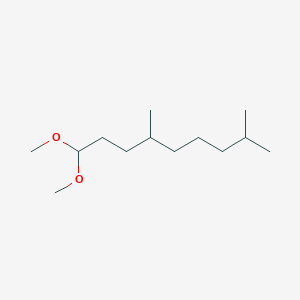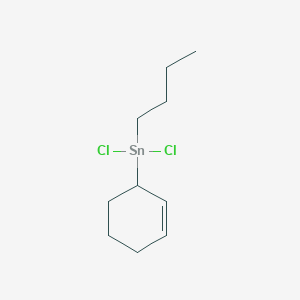
Butyl(dichloro)(cyclohex-2-en-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(dichloro)(cyclohex-2-en-1-yl)stannane is an organotin compound characterized by the presence of a butyl group, two chlorine atoms, and a cyclohex-2-en-1-yl group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(dichloro)(cyclohex-2-en-1-yl)stannane typically involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with butyltin trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Cyclohex-2-en-1-ylMgBr+BuSnCl3→this compound+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl(dichloro)(cyclohex-2-en-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Butyl(dichloro)(cyclohex-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Butyl(dichloro)(cyclohex-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl(dichloro)(cyclohexyl)stannane
- Butyl(dichloro)(phenyl)stannane
- Butyl(dichloro)(methyl)stannane
Uniqueness
Butyl(dichloro)(cyclohex-2-en-1-yl)stannane is unique due to the presence of the cyclohex-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.
Properties
CAS No. |
112521-00-3 |
|---|---|
Molecular Formula |
C10H18Cl2Sn |
Molecular Weight |
327.86 g/mol |
IUPAC Name |
butyl-dichloro-cyclohex-2-en-1-ylstannane |
InChI |
InChI=1S/C6H9.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-3-4-2;;;/h1-3H,4-6H2;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
GUOPERWYYTVHCL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](C1CCCC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



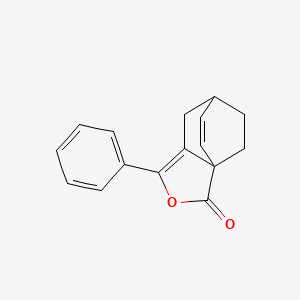
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

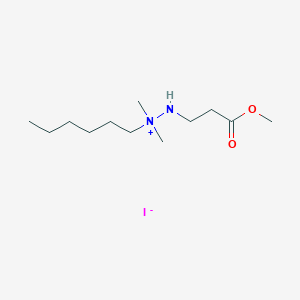
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
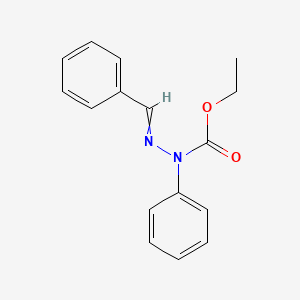
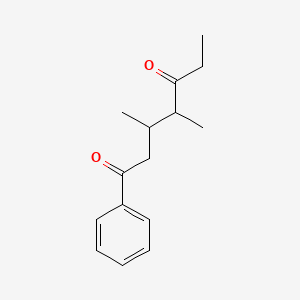

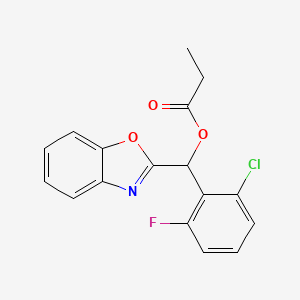
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
